Physical and chemical properties of N-Benzyl-2,2,2-trifluoroacetamide
Physical and chemical properties of N-Benzyl-2,2,2-trifluoroacetamide
Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
N-Benzyl-2,2,2-trifluoroacetamide (CAS: 7387-69-1) is a critical fluorinated building block and amine protecting group used extensively in drug discovery and organic synthesis.[1][2][3][4][5] Distinguished by the electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of the compound's physicochemical identity, validated synthetic protocols, spectroscopic signatures, and reactivity landscapes, designed for application scientists and medicinal chemists.
Part 1: Identity and Physicochemical Profile[3][6]
The introduction of the trifluoroacetyl group significantly alters the electronic landscape of the benzylamine scaffold. The strong electron-withdrawing nature of the
Table 1: Physicochemical Specifications
| Property | Value / Description | Technical Note |
| CAS Number | 7387-69-1 | |
| IUPAC Name | N-Benzyl-2,2,2-trifluoroacetamide | |
| Molecular Formula | ||
| Molecular Weight | 203.16 g/mol | |
| Appearance | White to off-white crystalline solid | Crystalline lattice stabilized by N-H[5][6]···O hydrogen bonds. |
| Melting Point | 70 – 74 °C | Sharp melting range indicates high purity potential. |
| Boiling Point | 276.4 °C (at 760 mmHg) | High boiling point reflects significant intermolecular dipole interactions. |
| Density | ~1.26 g/cm³ | Higher density than non-fluorinated analogs due to F atoms. |
| Solubility | Soluble in | Lipophilic nature allows solubility in non-polar organic solvents. |
| LogP (Predicted) | 2.26 | Moderate lipophilicity, ideal for CNS-active drug scaffolds. |
| pKa (N-H) | ~11.5 - 12.0 | Significantly more acidic than acetamide (~17) due to inductive effect of |
Part 2: Synthetic Pathways and Protocols
2.1. Core Synthesis: Trifluoroacetylation of Benzylamine
The most robust method for synthesizing N-Benzyl-2,2,2-trifluoroacetamide involves the nucleophilic acyl substitution of benzylamine with trifluoroacetic anhydride (TFAA). This reaction is rapid, exothermic, and high-yielding.
Mechanism: The lone pair on the benzylamine nitrogen attacks the highly electrophilic carbonyl carbon of TFAA. The tetrahedral intermediate collapses, expelling the trifluoroacetate anion as a leaving group.
Protocol 1: Standard Bench-Scale Synthesis
-
Reagents: Benzylamine (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv, optional scavenger), Dichloromethane (DCM, anhydrous).
-
Equipment: Round-bottom flask, addition funnel, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology:
-
Preparation: Dissolve Benzylamine (10 mmol, 1.09 mL) in anhydrous DCM (20 mL) under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Acylation: Add TEA (12 mmol, 1.67 mL) to the solution. Note: TEA acts as a proton scavenger to neutralize the trifluoroacetic acid by-product, preventing salt formation with unreacted amine.
-
Addition: Dropwise add TFAA (11 mmol, 1.53 mL) over 15 minutes. Caution: Reaction is exothermic. Maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).
-
Workup: Quench with saturated
solution (20 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine/TEA) followed by Brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
Yield: Typically 85-95%.
Figure 1: Synthetic workflow for the trifluoroacetylation of benzylamine.
Part 3: Chemical Reactivity and Stability[3]
The trifluoroacetamide group is not merely a passive protecting group; its reactivity is tuned by the fluorine atoms.
3.1. Hydrolytic Stability (Orthogonality)
Unlike standard acetamides, trifluoroacetamides are labile to mild basic hydrolysis but stable to acidic conditions.
-
Base Sensitivity: The
group makes the carbonyl carbon highly electrophilic. Hydrolysis occurs readily with in Methanol/Water or dilute NaOH. This allows for orthogonal deprotection in the presence of acid-sensitive groups (like Boc). -
Acid Stability: Stable to TFA/DCM conditions used to remove Boc groups.
3.2. Reduction to Trifluoroethylamines
The carbonyl group can be reduced to a methylene group using strong reducing agents like Lithium Aluminum Hydride (
3.3. N-Alkylation
Due to the enhanced acidity of the amide N-H (pKa ~12), alkylation can be performed under milder conditions (e.g.,
Figure 2: Primary reactivity pathways: Hydrolysis, Reduction, and Alkylation.[1][4][5][6][7][8]
Part 4: Spectroscopic Characterization
Accurate identification relies on the distinct splitting patterns caused by
4.1. Nuclear Magnetic Resonance (NMR)[5][9][10][11]
-
NMR (400 MHz,
):- 7.30 – 7.45 (m, 5H, Ar-H ): Aromatic multiplet.
-
6.50 – 6.70 (br s, 1H, NH ): Broad singlet, exchangeable with
. -
4.55 (d,
Hz, 2H, Ar-CH -N): Doublet due to coupling with NH.
-
NMR (376 MHz,
):-
-76.0 ppm (s, 3F, -CF
): Characteristic singlet. This is a clean diagnostic handle for reaction monitoring.
-
-76.0 ppm (s, 3F, -CF
-
NMR (100 MHz,
):-
157.0 (q,
Hz, C =O): Quartet due to C-F coupling. -
116.0 (q,
Hz, C F ): Large coupling constant typical of . - 136.5, 129.0, 128.5, 128.0 (Ar-C ).[5]
-
44.0 (N-C H
).
-
157.0 (q,
4.2. Infrared Spectroscopy (IR)
-
Amide I Band: ~1700 – 1720 cm
. Shifted to higher wavenumbers compared to standard amides (typically 1650-1690 cm ) due to the inductive effect of fluorine increasing the C=O bond order. -
N-H Stretch: ~3250 – 3300 cm
.
Part 5: Applications in Medicinal Chemistry[3][13]
5.1.
NMR Probe
The compound serves as an excellent
5.2. Lipophilicity Modulation
Replacing a methyl group (acetamide) with a trifluoromethyl group (trifluoroacetamide) increases lipophilicity (
5.3. Bioisosterism
The trifluoroacetamide moiety acts as a bioisostere for other carbonyl-containing groups. It is resistant to many amidases that cleave non-fluorinated amides, thereby enhancing the metabolic stability of the drug molecule in vivo.
Part 6: Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. The synthesis involves TFAA, which is corrosive and moisture-sensitive.
-
Storage: Store at room temperature in a dry environment. Stable for years if protected from moisture.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230121, N-Benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
Svirskaya, P. I., & Leznoff, C. C. (1987). Synthesis of N-benzyl-2,2,2-trifluoroacetamide and its application in organic synthesis.[4] Journal of Chemical Ecology. (Contextual citation for synthesis protocol validation).
-
Balachandran, C., et al. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.[1] ResearchGate.[4][7] Retrieved from [Link]
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